molecular formula C21H19ClN4O B2931196 1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one CAS No. 946201-99-6

1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one

Cat. No.: B2931196
CAS No.: 946201-99-6
M. Wt: 378.86
InChI Key: ZCJWHLXUIRPHPV-UHFFFAOYSA-N
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Description

The compound 1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one is a pyrazoline derivative featuring a 4-chlorophenyl group at position 3, a quinoxalin-6-yl substituent at position 5, and a branched 2-methylpropan-1-one moiety at position 1. Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms, often studied for their diverse pharmacological and material science applications . The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry, known to influence lipophilicity and receptor binding . The branched ketone at position 1 may improve solubility and steric stability compared to linear analogs like ethanone or carbaldehyde derivatives .

Properties

IUPAC Name

1-[5-(4-chlorophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c1-13(2)21(27)26-20(12-18(25-26)14-3-6-16(22)7-4-14)15-5-8-17-19(11-15)24-10-9-23-17/h3-11,13,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJWHLXUIRPHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one, commonly referred to by its IUPAC name, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, with a molecular formula of C21H19ClN4O and a molecular weight of 378.9 g/mol, is structurally characterized by the presence of a quinoxaline moiety and a chlorophenyl group, which may contribute to its pharmacological properties.

The compound's structure can be represented by the following table:

PropertyValue
IUPAC NameThis compound
CAS Number946201-99-6
Molecular FormulaC21H19ClN4O
Molecular Weight378.9 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant antibacterial and antifungal activities against various pathogens. The mechanism often involves interference with microbial cell wall synthesis or disruption of membrane integrity.

In a study assessing the antibacterial activity of related compounds, it was found that certain pyrazole derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .

Anticancer Potential

The anticancer potential of pyrazole derivatives has also been explored. Compounds with structural similarities to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .

Anti-inflammatory Effects

Inflammation plays a critical role in various chronic diseases. Some pyrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that the compound may also possess therapeutic potential in treating inflammatory conditions.

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several pyrazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Candida albicans. The compound demonstrated MIC values that were significantly lower than those of some conventional antibiotics, suggesting strong antimicrobial efficacy .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that the compound induced cell death in a dose-dependent manner. Flow cytometry analysis confirmed increased apoptosis rates upon treatment with the compound, highlighting its potential as an anticancer agent .

Scientific Research Applications

1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one, also known as 1-[5-(4-chlorophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one, is a pyrazole derivative that is explored for its potential biological activities. It features a quinoxaline moiety and a chlorophenyl group in its structure, which may contribute to its pharmacological properties.

Properties

  • IUPAC Name: 1-[5-(4-chlorophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one
  • Molecular Formula: C21H19ClN4OC_{21}H_{19}ClN_4O
  • Molecular Weight: 378.9 g/mol

Scientific Research Applications

Pyrazole derivatives have demonstrated potential antimicrobial, anticancer, and anti-inflammatory effects.

  • Antimicrobial Activity: Pyrazole derivatives have shown antibacterial and antifungal activities against various pathogens, potentially interfering with microbial cell wall synthesis or disrupting membrane integrity. Some compounds have exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics.
  • Anticancer Potential: These compounds have demonstrated cytotoxic effects against various cancer cell lines and can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
  • Anti-inflammatory Effects: Pyrazole derivatives may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Case Studies

  • Antimicrobial Evaluation: A study evaluated the antimicrobial activity of pyrazole derivatives against Staphylococcus aureus and Candida albicans. The compound demonstrated MIC values significantly lower than some conventional antibiotics, suggesting strong antimicrobial efficacy.
  • Anticancer Activity: In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that the compound induced cell death in a dose-dependent manner. Flow cytometry analysis confirmed increased apoptosis rates upon treatment with the compound, highlighting its potential as an anticancer agent.

Other Pyrazole Derivatives

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazoline/Pyrazolone Derivatives

Compound Name Substituents (Position) Key Structural Features Dihedral Angles (°) Applications/Properties References
Target Compound 3-(4-ClPh), 5-(quinoxalin-6-yl), 1-(2-methylpropan-1-one) Pyrazoline core; bicyclic quinoxaline substituent Not reported Inferred enhanced π-stacking, bioactivity
1-[5-(4-ClPh)-3-(4-FPh)-4,5-dihydropyrazol-1-yl]ethanone 3-(4-FPh), 5-(4-ClPh), 1-acetyl Pyrazoline core; halogenated aryl groups Not reported Structural confirmation via crystallography
1-(4-ClPh)-3-phenyl-1H-pyrazol-5(4H)-one 1-(4-ClPh), 3-Ph, pyrazolone ring Pyrazolone core; conjugated enone system 18.23 (4-ClPh), 8.35 (Ph) Pharmaceuticals, metal ion extraction

Key Observations:

Substituent Effects: The target compound’s quinoxalin-6-yl group introduces a larger, planar bicyclic system compared to monocyclic aryl substituents (e.g., 4-fluorophenyl in ). The 2-methylpropan-1-one group at position 1 may reduce steric hindrance compared to linear ketones (e.g., ethanone in ), improving solubility and metabolic stability.

Crystal Packing and Interactions: In 1-(4-ClPh)-3-phenylpyrazol-5(4H)-one , weak C–H···O and C–H···π interactions stabilize the crystal lattice. The target compound’s quinoxaline moiety could facilitate stronger π-based interactions, though crystallographic data are unavailable.

Electronic Properties: Pyrazolones (e.g., ) exhibit a conjugated enone system, enabling redox activity and metal coordination. In contrast, pyrazolines like the target compound lack this conjugation but retain flexibility for structural modulation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : Utilize a multi-step approach involving (i) Claisen-Schmidt condensation to form the pyrazoline core, (ii) cyclocondensation with quinoxaline derivatives, and (iii) ketone functionalization. Optimize solvent polarity (e.g., ethanol or DMF) and temperature (80–100°C) to enhance yield. Monitor intermediates via TLC and purify via column chromatography using silica gel (hexane:ethyl acetate gradient) .
  • Key Considerations : Substituent steric effects (e.g., 4-chlorophenyl vs. quinoxaline) may influence cyclization efficiency. Evidence from similar pyrazol-5-one syntheses suggests catalytic bases like piperidine improve reaction rates .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the compound’s structure?

  • Methodology :

  • ¹H/¹³C NMR : Identify diagnostic peaks: (i) pyrazoline NH proton (δ 8.5–9.5 ppm), (ii) aromatic protons from chlorophenyl/quinoxaline (δ 7.0–8.5 ppm), and (iii) ketone carbonyl (δ 190–210 ppm in ¹³C) .
  • IR : Confirm C=O stretch (~1680 cm⁻¹) and C-Cl vibrations (750–800 cm⁻¹).
  • HRMS : Validate molecular ion ([M+H]⁺) and fragmentation patterns using ESI or MALDI-TOF .

Q. What crystallographic strategies are effective for resolving the compound’s 3D structure?

  • Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. Key steps: (i) Data collection at 100 K to minimize thermal motion, (ii) hydrogen atom placement via riding models, and (iii) validation of bond lengths/angles against comparable pyrazoline derivatives (e.g., C–N: 1.34–1.38 Å; C=O: 1.21–1.23 Å) .
  • Software : SHELX suite for structure solution and refinement, with CrysAlis PRO for data integration .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder or twinning) be resolved during refinement?

  • Methodology :

  • For disordered regions : Apply PART instructions in SHELXL to model alternative conformations. Use restraints (e.g., SIMU, DELU) to stabilize geometry .
  • For twinning : Employ the TWIN/BASF commands in SHELXL. Validate via R-factor convergence (<5% difference between twin domains) .
    • Case Study : Evidence from triclinic pyrazoline structures (e.g., P1 space group) shows that anisotropic displacement parameters (ADPs) for chlorine atoms require careful scaling to avoid overfitting .

Q. What computational approaches are suitable for analyzing electronic properties and reactivity?

  • Methodology :

  • Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic sites (e.g., quinoxaline N-atoms as electron-deficient centers) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Compare HOMO-LUMO gaps (ΔE) with experimental UV-Vis data to validate charge-transfer transitions .

Q. How can structure-activity relationship (SAR) studies be designed to probe biological activity?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace chlorophenyl with fluorophenyl; adjust quinoxaline substitution patterns) and assess bioactivity changes .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize residues forming hydrogen bonds with the pyrazoline NH or ketone groups .

Q. What strategies mitigate diastereomer formation during pyrazoline ring closure?

  • Methodology :

  • Steric Control : Introduce bulky substituents (e.g., 2-methylpropan-1-one) to favor a single diastereomer via transition-state stabilization .
  • Chiral HPLC : Separate diastereomers using a Chiralpak IA column (hexane:isopropanol, 90:10) and confirm absolute configuration via circular dichroism (CD) .

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